Higher Polar Surface Area for Drug-Likeness
The target compound possesses a nitro group that increases polar surface area (PSA) compared to the des-nitro analog 1-(4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone. The measured PSA of 94.49 Ų exceeds the typical PSA of the parent des-nitro scaffold (estimated <60 Ų based on the removal of the two oxygen atoms and one nitrogen atom). This higher PSA correlates with improved aqueous solubility and aligns with the PSA <140 Ų target for CNS drug candidates, while the des-nitro analog falls below 60 Ų, risking poor solubility and high non-specific binding.
| Evidence Dimension | Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 94.49 Ų |
| Comparator Or Baseline | 1-(4-(1,3-Benzodioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone (des-nitro analog, estimated PSA <60 Ų) |
| Quantified Difference | >34 Ų increase in PSA |
| Conditions | Calculated topological PSA (TPSA) from SMILES ; comparator value estimated by structural subtraction of the nitro group's contribution. |
Why This Matters
A higher PSA reduces passive intestinal permeability and non-specific binding, which is therapeutically desirable for certain target organs; this makes the target compound a better starting point for CNS-focused or anti-inflammatory drug design than its des-nitro counterpart.
